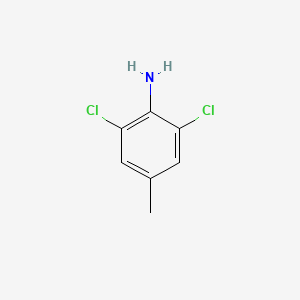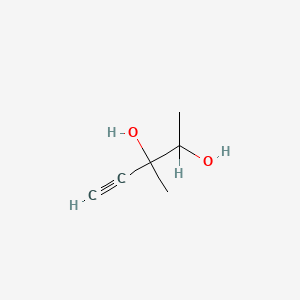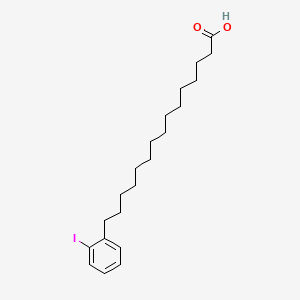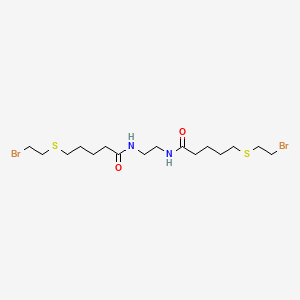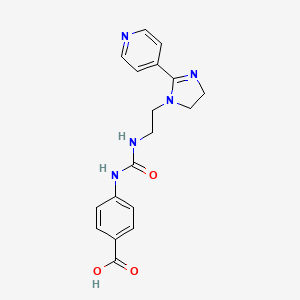![molecular formula C36H58O10 B1232071 [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,11S,12aS,14bR)-10,11-dihydroxy-12a-(hydroxymethyl)-2,2,6a,6b,9,9-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate CAS No. 31297-79-7](/img/structure/B1232071.png)
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,11S,12aS,14bR)-10,11-dihydroxy-12a-(hydroxymethyl)-2,2,6a,6b,9,9-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
アルジュネチンは、オレアナントリテルペノイド類に属する天然化合物です。 主に、アーユルヴェーダ医学において心臓保護作用で伝統的に使用されている、Terminalia arjuna の樹皮に含まれています . アルジュネチンは、抗酸化、抗炎症、抗ウイルス作用など、潜在的な治療効果について研究されています .
作用機序
アルジュネチンは、さまざまな分子標的と経路を通じてその効果を発揮します:
抗酸化作用: アルジュネチンはフリーラジカルを消去し、カタラーゼ活性を阻害することにより、細胞内の酸化ストレスを軽減します.
抗ウイルス作用: 分子ドッキングと動力学研究により、アルジュネチンは、3CLpro、PLpro、RdRpなど、SARS-CoV-2の主要な標的に高い結合親和性で結合することが示されています。
6. 類似化合物の比較
アルジュネチンは、オレアノール酸、アルジュノール酸、アルジュノリティンなどの他のオレアナントリテルペノイドと比較されます:
生化学分析
Biochemical Properties
Arjunetin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, arjunetin has been shown to inhibit the activity of angiotensin-converting enzyme (ACE), which is pivotal in regulating blood pressure. Additionally, arjunetin interacts with antioxidant enzymes such as superoxide dismutase (SOD) and catalase, enhancing their activity and thereby reducing oxidative stress .
Cellular Effects
Arjunetin exerts multiple effects on different cell types and cellular processes. In endothelial cells, arjunetin promotes nitric oxide production, which is essential for vascular relaxation and blood flow regulation. It also influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell growth and differentiation. Furthermore, arjunetin modulates gene expression related to inflammation and apoptosis, contributing to its protective effects on cardiovascular cells .
Molecular Mechanism
At the molecular level, arjunetin exerts its effects through various mechanisms. It binds to ACE, inhibiting its activity and thus lowering blood pressure. Arjunetin also activates antioxidant response elements (ARE) in the nucleus, leading to the upregulation of genes involved in antioxidant defense. Additionally, arjunetin inhibits the nuclear factor-kappa B (NF-κB) pathway, reducing the expression of pro-inflammatory cytokines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of arjunetin have been observed to change over time. Arjunetin is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature. Long-term studies have shown that arjunetin maintains its protective effects on cellular function over extended periods, with sustained antioxidant and anti-inflammatory activities .
Dosage Effects in Animal Models
The effects of arjunetin vary with different dosages in animal models. At low to moderate doses, arjunetin exhibits beneficial effects such as reduced blood pressure and improved cardiac function. At high doses, arjunetin can cause adverse effects, including gastrointestinal disturbances and potential toxicity. Threshold effects have been observed, indicating that there is an optimal dosage range for therapeutic benefits without adverse effects .
Metabolic Pathways
Arjunetin is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is involved in its metabolism and detoxification. Arjunetin also affects metabolic flux by modulating the levels of various metabolites, including those involved in lipid metabolism. This modulation contributes to its lipid-lowering effects, which are beneficial for cardiovascular health .
Transport and Distribution
Within cells and tissues, arjunetin is transported and distributed through specific transporters and binding proteins. It is known to interact with glucose transporters, facilitating its uptake into cells. Once inside the cells, arjunetin can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its effects .
Subcellular Localization
Arjunetin’s subcellular localization is crucial for its activity and function. It is directed to specific compartments through targeting signals and post-translational modifications. For example, arjunetin can be phosphorylated, which influences its localization to the nucleus. In the nucleus, arjunetin can interact with transcription factors and other nuclear proteins, modulating gene expression and cellular responses .
準備方法
合成経路および反応条件: アルジュネチンは、Terminalia arjuna 樹皮のエタノール抽出物から単離できます。 抽出プロセスには、エタノールなどの溶媒の使用と、化合物を精製するためのクロマトグラフィー技術が含まれます . 高性能薄層クロマトグラフィー (HPTLC) と液体クロマトグラフィー質量分析 (LC-MS) は、アルジュネチンの分離および定量に一般的に使用される方法です .
工業生産方法: アルジュネチンの工業生産には、Terminalia arjuna 樹皮からの大規模な抽出が伴います。 樹皮はまず乾燥させて粉末状にし、次にエタノールまたは他の適切な溶媒を使用して溶媒抽出を行います。 その後、抽出物をクロマトグラフィー技術で精製して、アルジュネチンを純粋な形で得ます .
化学反応の分析
反応の種類: アルジュネチンは、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応は、化合物を修飾して治療特性を強化したり、さまざまな条件下での挙動を研究したりするために不可欠です .
一般的な試薬と条件:
酸化: アルジュネチンは、制御された条件下で過マンガン酸カリウムまたは過酸化水素などの試薬を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの試薬を使用して行うことができます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、アルジュネチンの酸化はアルジュノール酸の形成につながる可能性があり、還元はアルジュニック酸をもたらす可能性があります .
4. 科学研究への応用
アルジュネチンは、さまざまな科学研究に応用されています:
化学: アルジュネチンは、Terminalia arjuna 樹皮抽出物の標準化におけるマーカー化合物として使用されます。
生物学: 生物学的研究において、アルジュネチンは抗酸化および抗炎症作用について調査されています。
医学: アルジュネチンは、心臓保護、抗がん、抗ウイルス、抗菌、抗真菌作用について調査されています。 .
産業: 製薬業界では、アルジュネチンは、心臓血管の健康を改善することを目的としたハーブ薬やサプリメントの製剤に使用されています.
科学的研究の応用
Arjunetin has a wide range of scientific research applications:
Chemistry: Arjunetin is used as a marker compound in the standardization of Terminalia arjuna bark extracts.
Biology: In biological research, arjunetin is investigated for its antioxidant and anti-inflammatory effects.
Medicine: Arjunetin is explored for its cardioprotective, anticancer, antiviral, antibacterial, and antifungal properties. .
類似化合物との比較
Arjunetin is compared with other oleanane triterpenoids such as oleanolic acid, arjunolic acid, and arjunolitin:
Oleanolic Acid: Both arjunetin and oleanolic acid exhibit antioxidant and anti-inflammatory properties.
Arjunolic Acid: Arjunolic acid is another triterpenoid with cardioprotective effects.
Arjunolitin: Similar to arjunetin, arjunolitin is isolated from Terminalia arjuna bark and has therapeutic properties.
特性
CAS番号 |
31297-79-7 |
|---|---|
分子式 |
C36H58O10 |
分子量 |
650.8 g/mol |
IUPAC名 |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4aR,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-1,10,11-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C36H58O10/c1-31(2)12-14-36(30(44)46-29-26(41)25(40)24(39)20(17-37)45-29)15-13-34(6)18(23(36)28(31)43)8-9-22-33(5)16-19(38)27(42)32(3,4)21(33)10-11-35(22,34)7/h8,19-29,37-43H,9-17H2,1-7H3/t19-,20-,21+,22-,23-,24-,25+,26-,27+,28+,29+,33+,34-,35-,36+/m1/s1 |
InChIキー |
CUOZRGBQTOSWAY-PWEPJYDOSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)CO)C)C2C1)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C |
異性体SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4[C@@H](C(CC5)(C)C)O)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)(C[C@H]([C@@H](C3(C)C)O)O)C |
正規SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C |
同義語 |
arjunetin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



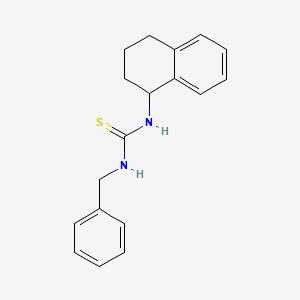
![6-Thiophen-2-yl-6,12-dihydrobenzimidazolo[1,2-c]quinazoline](/img/structure/B1231992.png)

![2-[[oxo-(2-oxo-1H-quinolin-4-yl)methyl]amino]-3-phenylpropanoic acid methyl ester](/img/structure/B1231995.png)
![2-Phenylbutanoic acid [2-oxo-2-(2-phenylanilino)ethyl] ester](/img/structure/B1231996.png)
![Urea, N-(3-chlorophenyl)-N'-[3-(phenylmethoxy)-2-pyridinyl]-](/img/structure/B1231997.png)
![1-[3-[[4-(4-fluorophenyl)-1-piperazinyl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1232001.png)

